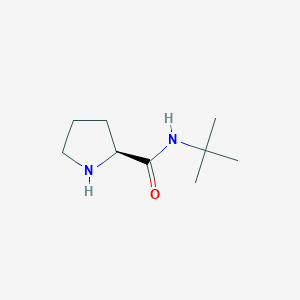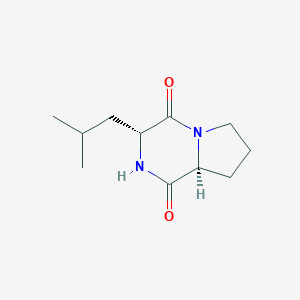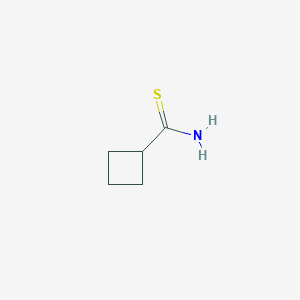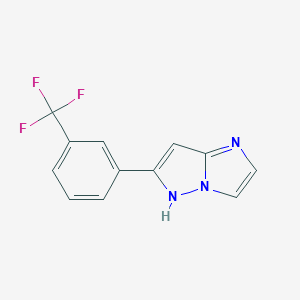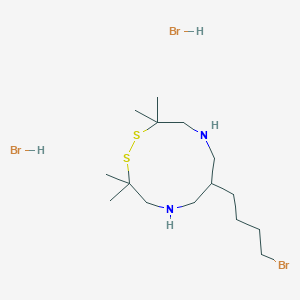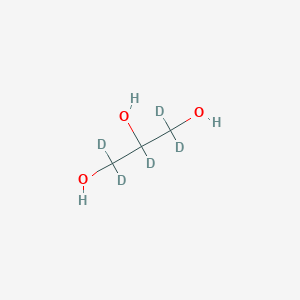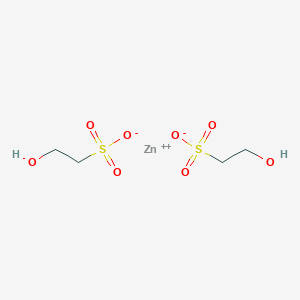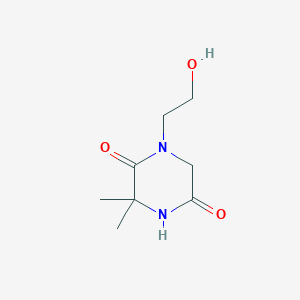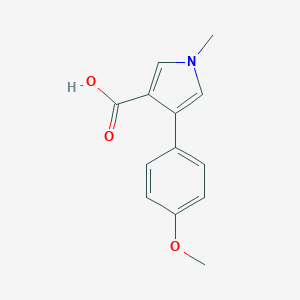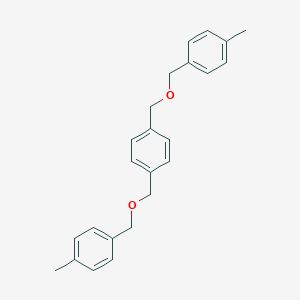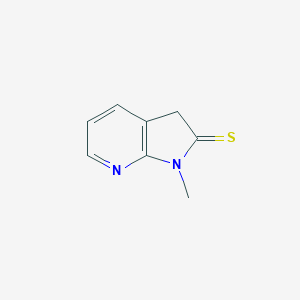
1-Methyl-7-aza-2-indolinethione
Descripción general
Descripción
1-Methyl-7-aza-2-indolinethione (MAIT) is a heterocyclic compound that has been the subject of extensive research due to its unique properties. MAIT is a derivative of indole, and its structure consists of a thione group attached to an aza-indole ring. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-7-aza-2-indolinethione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Methyl-7-aza-2-indolinethione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. 1-Methyl-7-aza-2-indolinethione has also been shown to induce apoptosis in cancer cells, which is believed to be mediated through the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-7-aza-2-indolinethione has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 1-Methyl-7-aza-2-indolinethione has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-Methyl-7-aza-2-indolinethione is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-7-aza-2-indolinethione. One area of interest is the development of 1-Methyl-7-aza-2-indolinethione-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Methyl-7-aza-2-indolinethione and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1-Methyl-7-aza-2-indolinethione could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, 1-Methyl-7-aza-2-indolinethione is a promising compound with a wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. 1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in aqueous solutions. Future research on 1-Methyl-7-aza-2-indolinethione could lead to the development of novel therapeutics and a better understanding of its mechanism of action.
Aplicaciones Científicas De Investigación
1-Methyl-7-aza-2-indolinethione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 1-Methyl-7-aza-2-indolinethione has been shown to possess potent anticancer properties, making it a potential chemotherapeutic agent.
Propiedades
Número CAS |
156136-85-5 |
|---|---|
Nombre del producto |
1-Methyl-7-aza-2-indolinethione |
Fórmula molecular |
C8H8N2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
Clave InChI |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
SMILES canónico |
CN1C(=S)CC2=C1N=CC=C2 |
Sinónimos |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

